

Application Notes: S100P-IN-1 for Immunoprecipitation of S100P Protein

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Compound of Interest

Compound Name: S100P-IN-1

Cat. No.: B4046111

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Introduction

S100P is a small calcium-binding protein that is part of the S100 family.^{[1][2][3][4][5]} It is involved in a variety of cellular processes, including cell proliferation, apoptosis, invasion, and migration.^{[1][2]} Overexpression of S100P has been linked to the progression and metastasis of various cancers, making it a significant target for therapeutic intervention.^{[1][2][6][7][8]} The protein exerts its effects through interaction with other proteins, notably the Receptor for Advanced Glycation End products (RAGE) and Ezrin.^{[3][4][7][9]} **S100P-IN-1** is a known inhibitor of S100P function, primarily by disrupting the S100P-RAGE interaction.^[6]

These application notes provide a detailed protocol for the immunoprecipitation (IP) of the S100P protein. Additionally, it describes the use of **S100P-IN-1** as a tool to validate the specificity of the S100P antibody and to study the disruption of S100P protein-protein interactions.

Data Presentation

Table 1: Key Reagents and Recommended Concentrations

Reagent	Recommended Concentration/Amount	Purpose
Anti-S100P Antibody	1-5 µg per 1 mg of cell lysate	Primary antibody for capturing S100P
Protein A/G Magnetic Beads	20-30 µL of slurry per IP reaction	To capture the antibody-protein complex
S100P-IN-1	10-50 µM	To competitively inhibit S100P interactions
Cell Lysate	500-1000 µg of total protein	Source of S100P protein
Lysis Buffer (e.g., RIPA)	1 mL per 10 ⁷ cells	To solubilize cellular proteins
Wash Buffer (e.g., PBS-T)	500 µL per wash	To remove non-specific binding
Elution Buffer	20-40 µL	To release the immunoprecipitated proteins

Experimental Protocols

Protocol 1: Immunoprecipitation of S100P Protein

This protocol outlines the standard procedure for the immunoprecipitation of S100P from cell lysates.

Materials:

- Cells expressing S100P
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
- Anti-S100P antibody
- Protein A/G magnetic beads
- Wash Buffer (e.g., PBS with 0.1% Tween-20)

- Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Microcentrifuge tubes
- Rotating shaker
- Magnetic rack

Procedure:

- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.[\[10\]](#)
[\[11\]](#)[\[12\]](#)
 - Incubate on ice for 30 minutes, with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[10\]](#)
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20 µL of Protein A/G magnetic bead slurry to 1 mg of cell lysate.
 - Incubate on a rotator for 1 hour at 4°C.
 - Place the tube on a magnetic rack and transfer the supernatant to a new tube. This pre-cleared lysate is now ready for immunoprecipitation.[\[10\]](#)[\[11\]](#)
- Immunoprecipitation:
 - Add 1-5 µg of anti-S100P antibody to the pre-cleared lysate.
 - Incubate overnight at 4°C on a rotating shaker.

- Add 30 μ L of pre-washed Protein A/G magnetic bead slurry.
- Incubate for 2-4 hours at 4°C on a rotating shaker.
- Washing:
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Wash the beads three times with 500 μ L of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
- Elution:
 - Resuspend the beads in 20-40 μ L of elution buffer and incubate for 5-10 minutes at room temperature.
 - Pellet the beads using a magnetic rack and transfer the supernatant containing the eluted proteins to a new tube.
 - Neutralize the eluate by adding 1-2 μ L of neutralization buffer.
- Analysis:
 - The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-S100P antibody.

Protocol 2: Using S100P-IN-1 for Competitive Inhibition in Immunoprecipitation

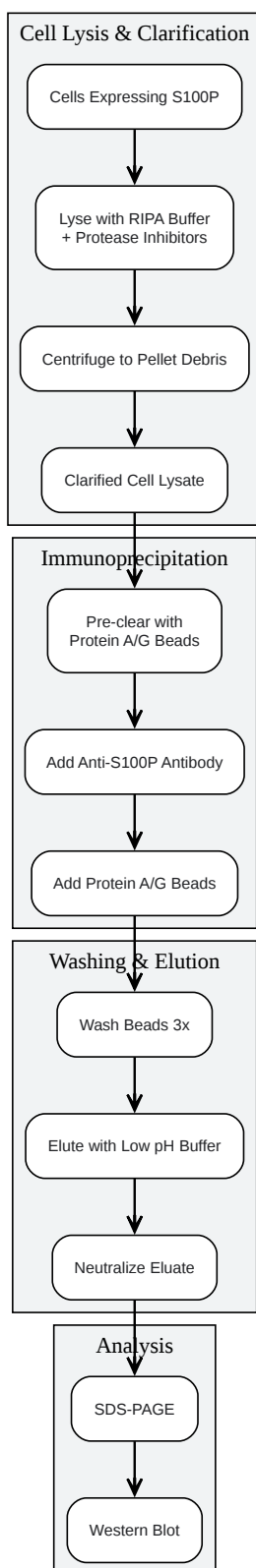
This protocol uses **S100P-IN-1** to demonstrate the specificity of the S100P immunoprecipitation and to investigate the disruption of S100P interactions.

Procedure:

- Follow the steps for cell lysis and pre-clearing as described in Protocol 1.
- Inhibitor Treatment:

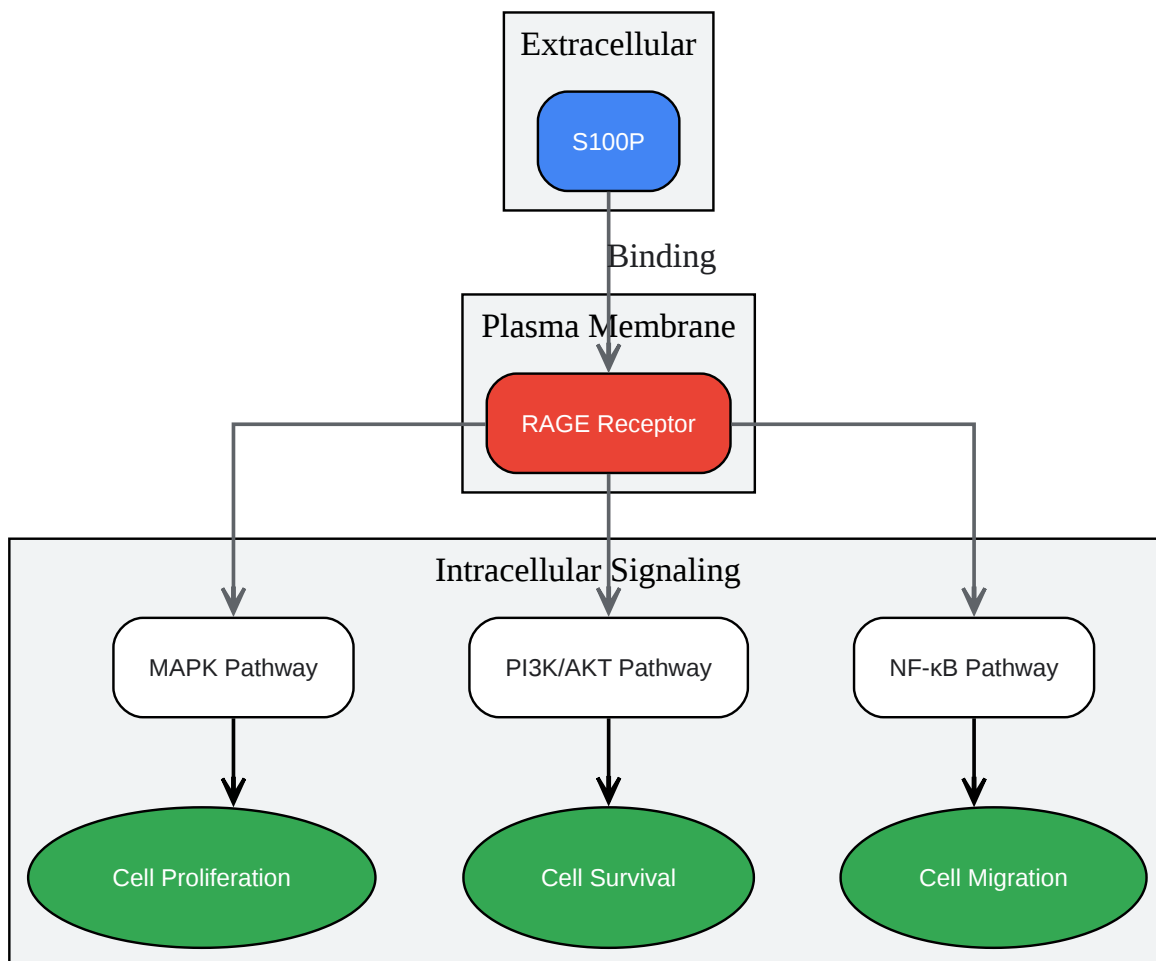
- Divide the pre-cleared lysate into two tubes.
- To one tube, add **S100P-IN-1** to a final concentration of 10-50 μ M. To the other tube, add an equivalent volume of the vehicle (e.g., DMSO) as a control.
- Incubate both tubes for 1-2 hours at 4°C on a rotating shaker.
- Immunoprecipitation:
 - Proceed with the addition of the anti-S100P antibody and Protein A/G magnetic beads to both tubes as described in Protocol 1.
- Washing and Elution:
 - Follow the washing and elution steps as outlined in Protocol 1 for both the inhibitor-treated and control samples.
- Analysis:
 - Analyze the eluted proteins from both samples by Western blotting. A reduced amount of co-immunoprecipitated interacting proteins (e.g., RAGE) in the **S100P-IN-1** treated sample would indicate successful inhibition of the protein-protein interaction.

Visualizations



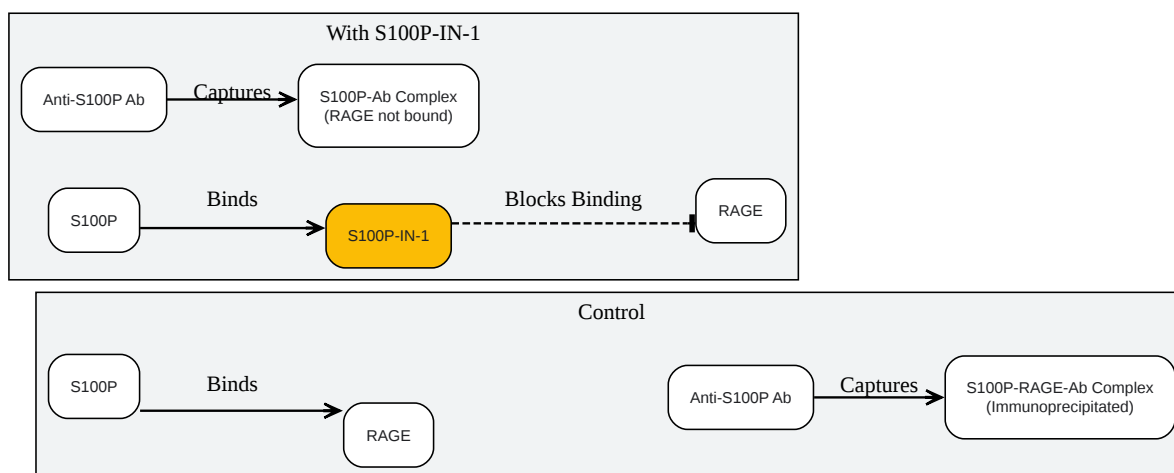
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Caption: Workflow for the immunoprecipitation of S100P protein.



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Caption: Simplified S100P-RAGE signaling pathway.



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Caption: Logic of competitive inhibition by **S100P-IN-1**.

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